6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
CAS No.: 2460756-45-8
Cat. No.: VC7095785
Molecular Formula: C6H4Br2ClN3
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460756-45-8 |
|---|---|
| Molecular Formula | C6H4Br2ClN3 |
| Molecular Weight | 313.38 |
| IUPAC Name | 6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide |
| Standard InChI | InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H |
| Standard InChI Key | WTZVRVAMZHUMCV-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C(C2=N1)Cl)Br.Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide (CAS 1208083-37-7) derives from the parent imidazo[1,2-a]pyrazine scaffold, featuring a fused bicyclic system with nitrogen atoms at positions 1, 2, and 7 . Bromine and chlorine substituents occupy the 6- and 8-positions, respectively, while the hydrobromide counterion stabilizes the protonated form. The molecular formula is C₆H₃BrClN₃·HBr, yielding a molecular weight of 313.38 g/mol .
Physicochemical Characteristics
Key properties include a predicted density of 2.03±0.1 g/cm³ and a pKa of -0.21±0.30, indicative of weak acidity . The compound exists as a yellow solid under standard conditions, requiring storage under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition . Its solubility profile remains understudied, though the hydrobromide salt likely improves aqueous solubility compared to the free base.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClN₃·HBr | |
| Molecular Weight | 313.38 g/mol | |
| Density | 2.03±0.1 g/cm³ | |
| pKa | -0.21±0.30 | |
| Storage Conditions | 2–8°C under N₂/Ar | |
| Appearance | Yellow solid |
Synthesis and Manufacturing
Industrial Production
Suppliers such as Sichuan BaiPeng Biotechnology and Pure Chemistry Scientific Inc. offer the compound at ≥95% purity, indicating scalable synthesis . Manufacturing adheres to strict inert conditions to prevent dehalogenation or oxidative degradation .
Applications in Drug Discovery
Role in PROTAC Development
As a protein degrader building block, this compound’s halogen atoms facilitate linker attachment in PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation . Its imidazo[1,2-a]pyrazine core may engage kinase or protease targets, though specific biological data remain proprietary .
Future Directions
Pharmacokinetic Optimization
Future studies should address the hydrobromide salt’s bioavailability and metabolic stability. Bromine’s electron-withdrawing effects may influence cytochrome P450 interactions, warranting ADME profiling .
Target Identification
Collaborative efforts between academia and industry could elucidate the compound’s protein targets using chemoproteomics or affinity-based profiling .
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